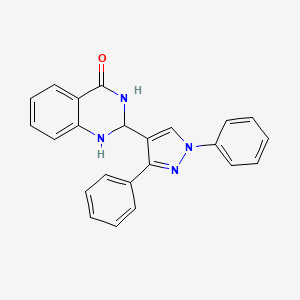
Flt3-IN-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flt3-IN-21 is a chemical compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This receptor is a type of receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). The inhibition of FLT3 is a promising therapeutic strategy for treating AML, as it can help to prevent the proliferation of leukemic cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-21 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, with optimization of reaction conditions to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
Flt3-IN-21 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
科学研究应用
Flt3-IN-21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the structure and function of the FLT3 receptor and its role in cellular signaling pathways.
Biology: The compound is used in biological research to investigate the effects of FLT3 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of AML and other cancers that involve FLT3 mutations.
作用机制
Flt3-IN-21 exerts its effects by binding to the active site of the FLT3 receptor and inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The inhibition of FLT3 leads to reduced cell growth and increased apoptosis in leukemic cells.
相似化合物的比较
Flt3-IN-21 is one of several FLT3 inhibitors that have been developed for the treatment of AML. Other similar compounds include:
Midostaurin: An FDA-approved FLT3 inhibitor used in combination with chemotherapy for the treatment of newly diagnosed AML.
Gilteritinib: Another FDA-approved FLT3 inhibitor used for the treatment of relapsed or refractory AML.
Quizartinib: An FLT3 inhibitor approved in Japan for the treatment of FLT3-ITD-positive AML.
Compared to these compounds, this compound may have unique properties in terms of its potency, selectivity, and pharmacokinetic profile, making it a valuable tool for research and potential therapeutic applications.
属性
分子式 |
C20H22FN5O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
1-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]-3-piperidin-1-ylurea |
InChI |
InChI=1S/C20H22FN5O2/c1-12-17(10-15-14-9-13(21)5-6-16(14)23-19(15)27)22-11-18(12)24-20(28)25-26-7-3-2-4-8-26/h5-6,9-11,22H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,28)/b15-10- |
InChI 键 |
KYFMKPAKFYRSFT-GDNBJRDFSA-N |
手性 SMILES |
CC1=C(NC=C1NC(=O)NN2CCCCC2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O |
规范 SMILES |
CC1=C(NC=C1NC(=O)NN2CCCCC2)C=C3C4=C(C=CC(=C4)F)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)













